![molecular formula C6H7ClO B14628968 1-Chlorobicyclo[2.1.1]hexan-2-one CAS No. 58191-39-2](/img/structure/B14628968.png)
1-Chlorobicyclo[2.1.1]hexan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chlorobicyclo[211]hexan-2-one is a bicyclic organic compound characterized by a unique structure that includes a chlorine atom and a ketone functional group This compound is part of the bicyclo[21
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chlorobicyclo[2.1.1]hexan-2-one typically involves photochemical reactions. One common method is the photochlorination of bicyclo[2.1.1]hexane. This process can be carried out in the gas phase, in solution using solvents like carbon tetrachloride or trifluorotrichloroethane, or as a pure liquid. The reaction yields more than 95% of a single monochloride product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the photochemical synthesis methods. The use of specialized equipment and controlled reaction conditions ensures high yield and purity of the product. The process can be optimized for large-scale production by adjusting parameters such as light intensity, reaction time, and solvent choice.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chlorobicyclo[2.1.1]hexan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles.
Reduction Reactions: The ketone group can be reduced to an alcohol.
Oxidation Reactions: The compound can be further oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often employed.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as 1-hydroxybicyclo[2.1.1]hexan-2-one.
Reduction: The major product is 1-chlorobicyclo[2.1.1]hexan-2-ol.
Oxidation: Products may include carboxylic acids or other oxidized derivatives.
Applications De Recherche Scientifique
1-Chlorobicyclo[2.1.1]hexan-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Chlorobicyclo[2.1.1]hexan-2-one involves its interaction with various molecular targets. The chlorine atom and ketone group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, where the chlorine atom is replaced by nucleophiles. In reduction reactions, the ketone group is reduced to an alcohol, altering the compound’s properties and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chlorobicyclo[2.1.1]hexane: Lacks the ketone group, making it less reactive in certain chemical reactions.
Bicyclo[2.1.1]hexane: The parent compound without any substituents, used as a starting material for various derivatives.
1,2-Disubstituted Bicyclo[2.1.1]hexanes: Compounds with additional substituents, offering different reactivity and applications.
Uniqueness
1-Chlorobicyclo[2.1.1]hexan-2-one is unique due to its combination of a strained bicyclic ring system, a chlorine atom, and a ketone group. This combination provides a versatile platform for various chemical transformations and applications in research and industry.
Propriétés
Numéro CAS |
58191-39-2 |
|---|---|
Formule moléculaire |
C6H7ClO |
Poids moléculaire |
130.57 g/mol |
Nom IUPAC |
1-chlorobicyclo[2.1.1]hexan-2-one |
InChI |
InChI=1S/C6H7ClO/c7-6-2-4(3-6)1-5(6)8/h4H,1-3H2 |
Clé InChI |
LKHSEQVKCVCXKM-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC(C2)(C1=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Ethyl-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one](/img/structure/B14628888.png)
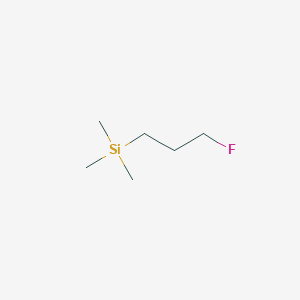
![N-[2-(2,4-Dinitrophenoxy)ethyl]acetamide](/img/structure/B14628891.png)
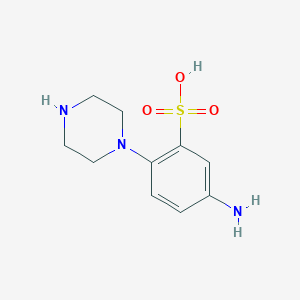
![2-(Pyridin-2-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14628910.png)
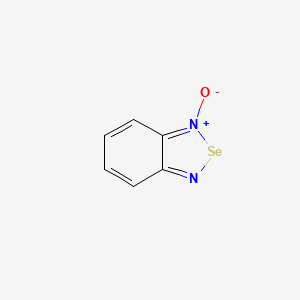
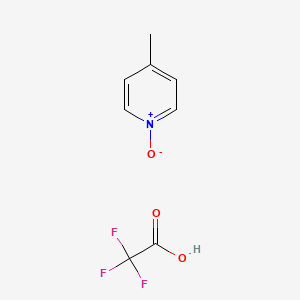

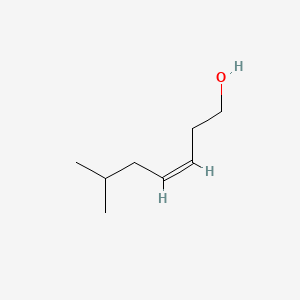
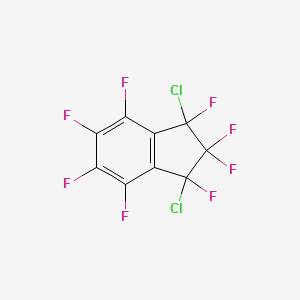

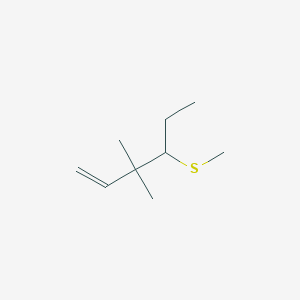
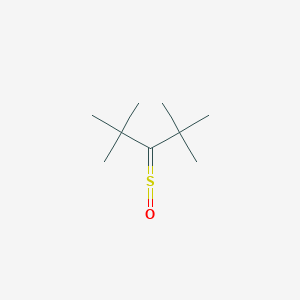
![Methanesulfonamide, 1-[(4-methylphenyl)sulfinyl]-](/img/structure/B14628967.png)
